molecular formula C10H10ClNO B2959680 4-chloro-N-cyclopropylbenzamide CAS No. 39887-35-9

4-chloro-N-cyclopropylbenzamide

Cat. No.: B2959680
CAS No.: 39887-35-9
M. Wt: 195.65
InChI Key: IKEOHQKJEPBWLC-UHFFFAOYSA-N
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Description

4-chloro-N-cyclopropylbenzamide is a synthetic small molecule featuring a benzamide core substituted with a chloro group and a cyclopropylamine moiety. This specific architecture makes it a compound of interest in various scientific research areas, particularly in the field of medicinal chemistry. The amide bond is one of the most fundamental and recurring structural motifs in pharmaceutical agents and organic materials . Compounds with the 4-chlorobenzamide structure are frequently utilized as key intermediates or building blocks in organic and peptide synthesis . The cyclopropyl group is a common pharmacophore in drug discovery due to its ability to influence a molecule's metabolic stability, lipophilicity, and conformational geometry. Researchers may investigate this compound as a core scaffold for developing novel bioactive molecules or as a precursor to more complex chemical entities. It is also a valuable reference standard in analytical chemistry. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEOHQKJEPBWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Chloro N Cyclopropylbenzamide and Its Derivatives

Established Synthetic Routes for 4-Chloro-N-cyclopropylbenzamide

Condensation Reactions (e.g., from 4-chlorobenzoic acid and cyclopropylamine)

The direct condensation of 4-chlorobenzoic acid with cyclopropylamine (B47189) represents a primary route for the synthesis of this compound. This transformation necessitates the activation of the carboxylic acid group to facilitate amide bond formation. This is typically achieved using coupling agents. For instance, a study on the synthesis of N-aryl anthranilic acid derivatives utilized copper-catalyzed amination, a process related to amide bond formation. nih.gov Another example involves the reaction of 2,4-dichlorobenzoic acid with cyclopropylamine to form an intermediate that is later cyclized. quinoline-thiophene.com

The general mechanism involves the activation of the carboxyl group of 4-chlorobenzoic acid by a coupling agent. This is followed by a nucleophilic attack from the amino group of cyclopropylamine. This reaction forms a tetrahedral intermediate which then collapses to produce the desired amide. While this method is direct, the choice of coupling agent and reaction conditions is crucial to maximize yield and minimize side products.

Acylation Reactions (e.g., from 4-chlorobenzoyl chloride and cyclopropylamine)

A highly efficient and widely used method for synthesizing this compound is the acylation of cyclopropylamine with 4-chlorobenzoyl chloride. sigmaaldrich.com This reaction, often performed under Schotten-Baumann conditions, is characterized by its high reactivity and generally excellent yields. The process involves the reaction of the highly reactive 4-chlorobenzoyl chloride with cyclopropylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct. vulcanchem.comajgreenchem.com

For example, the synthesis of o-chloro-N-cyclopropylbenzamide is achieved by condensing o-chlorobenzoyl chloride with cyclopropylamine. quinoline-thiophene.com Similarly, a method for preparing N-(5-acetyl-4-methylthiazol-2-yl)-2-chloro-N-cyclopropylbenzamide involves the reaction of 2-chlorobenzoyl chloride with cyclopropylamine under basic conditions. vulcanchem.com The high electrophilicity of the acyl chloride makes this a rapid and often exothermic reaction, frequently resulting in high yields of the desired amide with straightforward purification.

Amide Coupling Strategies (e.g., employing peptide coupling reagents such as HATU, EDC•HCl, HOBt, DIPEA)

Modern synthetic chemistry offers a broad toolkit of sophisticated coupling reagents that facilitate amide bond formation with high efficiency and selectivity. uni-kiel.desigmaaldrich.com These reagents are particularly valuable when dealing with sensitive substrates or when aiming for high-purity products. For the synthesis of this compound from 4-chlorobenzoic acid and cyclopropylamine, several peptide coupling reagents are commonly employed.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent known for its rapid reaction rates. sigmaaldrich.compeptide.comsci-hub.se

EDC•HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is a water-soluble carbodiimide (B86325) that activates the carboxylic acid, with its byproducts being easily removed by aqueous workup. nih.gov

HOBt (1-Hydroxybenzotriazole) is often used as an additive with carbodiimides like EDC to suppress side reactions and enhance coupling efficiency. nih.govpeptide.com

DIPEA (Diisopropylethylamine) is a non-nucleophilic base commonly used to scavenge protons generated during the coupling reaction. sci-hub.se

In a typical procedure, the carboxylic acid, amine, coupling reagent, and base are combined in an aprotic solvent. The coupling reagent activates the carboxylic acid, which is then readily attacked by the amine to form the amide bond. For instance, the synthesis of N-cyclopropylamide derivatives has been achieved using 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) hydrochloride salt. nih.gov

Table 1: Common Peptide Coupling Reagents and Their Characteristics

Reagent Full Name Reagent Type Key Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Uronium Salt High efficiency, fast reaction rates. sigmaaldrich.compeptide.comsci-hub.se
EDC•HCl 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride Carbodiimide Water-soluble byproducts, easy removal. nih.gov
HOBt 1-Hydroxybenzotriazole Additive Suppresses side reactions, enhances efficiency. nih.govpeptide.com
DIPEA Diisopropylethylamine Non-nucleophilic Base Proton scavenger. sci-hub.se

Multi-step Synthetic Sequences for Complex Derivatives

The this compound core can be integrated into more complex molecular architectures through multi-step synthetic pathways. trine.edumdpi.com These sequences may involve the initial synthesis of the core amide followed by further functionalization, or the use of more elaborate starting materials in the amide coupling step. For example, a patent describes the synthesis of various antiproliferation compounds, including derivatives of this compound, through multi-step sequences. googleapis.com Another example is the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) in a three-step process. mdpi.com These approaches allow for the precise installation of various functional groups, enabling the creation of a diverse range of complex molecules.

Catalytic Approaches in the Synthesis of this compound Derivatives

Direct N-Cyclopropylation Methodologies

While the formation of this compound itself typically relies on amide bond formation, the synthesis of its derivatives can also be achieved through direct N-cyclopropylation of amides or related nitrogen-containing compounds. acs.orgrsc.orgnih.gov These methods often employ transition metal catalysts to facilitate the formation of the N-cyclopropyl bond.

Copper-catalyzed N-cyclopropylation has emerged as a significant strategy. For instance, the direct N-cyclopropylation of cyclic amides and azoles has been reported using a cyclopropylbismuth reagent in the presence of a copper catalyst. acs.orgnih.gov Another study demonstrated the copper-mediated N-cyclopropylation of indoles and cyclic amides using cyclopropylboronic acid. researchgate.net These catalytic systems offer an alternative to traditional methods, often providing access to N-cyclopropylated compounds under milder conditions. The development of such catalytic methodologies is an active area of research, aiming to provide more efficient and versatile routes to complex amide derivatives.

Investigations into Cross-Coupling Reactions Involving the Halogenated Benzamide (B126) Moiety

The presence of a halogen atom on the benzamide ring of this compound and its analogs makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

Research has shown that halogenated benzamides with dual substitutions, such as a bromine and a chlorine atom, can be particularly useful. This allows for differential reactivity in cross-coupling reactions, enabling the selective formation of bonds at different positions on the aromatic ring. While specific studies on this compound are not extensively detailed in the provided results, the general principles of cross-coupling reactions of aryl halides are well-established and applicable. nih.govrwth-aachen.de These reactions typically involve a palladium catalyst, a ligand, a base, and a coupling partner, which can be an organoboron compound (Suzuki coupling), an organotin compound (Stille coupling), or an organozinc compound (Negishi coupling), among others. The electron-withdrawing nature of the 4-chloro substituent can enhance the reactivity of the aryl halide in these transformations.

Advanced Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions on the Aryl Halide

The chlorine atom on the aryl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than with vinyl or acyl halides. encyclopedia.pub For these reactions to proceed, strong electron-wthdrawing groups on the aromatic ring and a strong nucleophile are typically required. The chloro group can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, often in the presence of a base. smolecule.com For instance, in related chloro-substituted quinolinones, the 4-chloro group has been successfully substituted with nucleophiles like hydrazine, azide, and various amines. mdpi.com The reaction conditions, including the choice of solvent and base, play a crucial role in the success of these substitution reactions. researchgate.net

Oxidation and Reduction Reactions of the Amide Linkage or Aryl Ring

The this compound molecule offers sites for both oxidation and reduction reactions. The amide linkage itself is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The aryl ring can potentially undergo oxidation, although this is less common and often requires strong oxidizing agents, which may also affect other parts of the molecule. smolecule.com

More commonly, reduction reactions can be performed. The chloro group on the benzene (B151609) ring can be reduced to a hydrogen atom using various reducing agents, such as lithium aluminum hydride or sodium borohydride, though the conditions would need to be carefully controlled to avoid reduction of the amide group. Conversely, the amide carbonyl can be reduced to a methylene (B1212753) group, converting the benzamide to a secondary amine.

Sustainable and Scalable Synthetic Considerations

Exploration of Green Chemistry Principles (e.g., ultrasonic irradiation in related syntheses)

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. ijnc.irresearchgate.net One such green technique is the use of ultrasonic irradiation to promote organic reactions. nih.govresearchgate.netresearchgate.net Ultrasound-assisted organic synthesis (UAOS) can lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. nih.gov This technique has been successfully applied to the synthesis of various benzamide derivatives, often in combination with environmentally benign solvents like water or in solvent-free conditions. researchgate.netresearchgate.netnih.gov The use of recyclable catalysts and continuous flow processes are other green chemistry approaches that can be applied to the synthesis of this compound to enhance sustainability and scalability. rsc.org

Development of Optimized Reaction Conditions for Enhanced Efficiency and Yield

Optimizing reaction conditions is crucial for maximizing the efficiency and yield of any chemical synthesis. For the synthesis of this compound, this would typically involve the condensation of 4-chlorobenzoic acid or its activated derivative (like an acyl chloride) with cyclopropylamine. Key parameters to optimize include the choice of solvent, base, temperature, and reaction time. For instance, in related benzamide syntheses, a systematic screening of solvents and bases has been shown to significantly improve yields. acs.org The use of coupling agents in amidation reactions can also be optimized to improve efficiency. Furthermore, for industrial-scale production, developing continuous flow processes can offer significant advantages in terms of efficiency, safety, and scalability over traditional batch processes.

Below is a table summarizing the optimization of reaction conditions for a related benzamide synthesis, highlighting the impact of different solvents and catalysts. sciforum.net

EntryCatalystSolventTime (h)Yield (%)
1No CatalystDMF12-
2No Catalyst-5-
3TriethylamineBenzene1655
4Triethylamine1,4-Dioxane1260
5TriethylamineDMF870
6Triethylamine (Ultrasonic)DMF288

This data clearly demonstrates the significant rate enhancement and yield improvement achieved through the use of a catalyst and ultrasonic irradiation. sciforum.net

Advanced Spectroscopic and Structural Elucidation of 4 Chloro N Cyclopropylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 4-chloro-N-cyclopropylbenzamide by mapping the chemical environments of its hydrogen and carbon atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis and Multiplicity Interpretation

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the 4-chlorophenyl group and the aliphatic protons of the N-cyclopropyl group. The aromatic region typically shows two doublets due to the para-substitution on the benzene (B151609) ring. The protons ortho to the carbonyl group are expected to be deshielded and appear at a lower field compared to the protons meta to the carbonyl group. A broad singlet for the N-H proton is also anticipated. The cyclopropyl (B3062369) group's protons exhibit complex splitting patterns in the upfield region of the spectrum. The methine proton (CH) of the cyclopropyl group appears as a multiplet, while the four methylene (B1212753) protons (CH₂) show as multiplets due to their diastereotopic nature and coupling to the methine proton and each other. For a related compound, 4-bromo-2-chloro-N-cyclopropylbenzamide, the cyclopropyl CH resonance is observed at δ 2.88 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic (ortho to C=O)~ 7.7-7.9Doublet (d)
Aromatic (meta to C=O)~ 7.4-7.6Doublet (d)
Amide (N-H)~ 6.0-8.5Broad Singlet (br s)
Cyclopropyl (CH)~ 2.8-3.0Multiplet (m)
Cyclopropyl (CH₂)~ 0.6-1.0Multiplet (m)

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides further structural confirmation by identifying the distinct carbon environments within the molecule. The spectrum is expected to show signals for the carbonyl carbon, the four unique carbons of the 4-chlorophenyl ring, and the two distinct carbons of the cyclopropyl group. The carbonyl carbon signal is typically found in the downfield region (165-175 ppm). The aromatic carbons exhibit signals in the range of 120-140 ppm, with the carbon attached to the chlorine atom showing a characteristic shift. The cyclopropyl methine carbon appears at a distinct chemical shift from the methylene carbons. Quaternary carbons, such as the one attached to the chlorine and the one attached to the carbonyl group, often show weaker signals. youtube.com For the related 4-chloro-N-phenylbenzamide, the carbonyl carbon appears at 164.5 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)~ 165-168
Aromatic (C-Cl)~ 136-139
Aromatic (C-C=O)~ 132-135
Aromatic (CH, ortho to C=O)~ 128-130
Aromatic (CH, meta to C=O)~ 128-129
Cyclopropyl (CH)~ 22-25
Cyclopropyl (CH₂)~ 6-8

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy is a valuable tool for identifying the functional groups and understanding the molecular structure of this compound.

Characteristic Band Assignments and Functional Group Identification

The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its functional groups. A prominent feature is the N-H stretching vibration, which typically appears as a sharp to moderately broad band in the region of 3350-3250 cm⁻¹. For similar benzamides, this N-H stretch is observed around 3280 cm⁻¹. The amide I band, primarily due to the C=O stretching vibration, is expected to be strong and is usually found between 1680 and 1630 cm⁻¹. The amide II band, resulting from N-H bending and C-N stretching vibrations, appears in the 1570-1515 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching of the cyclopropyl group occurs just below 3000 cm⁻¹. The C-Cl stretching vibration gives rise to a strong band in the fingerprint region, typically between 1095 and 1080 cm⁻¹.

Raman spectroscopy provides complementary information. horiba.com Aromatic ring vibrations, particularly the ring breathing mode, often produce strong signals in the Raman spectrum. horiba.com The C=O stretch is also observable, though typically weaker than in the IR spectrum. mdpi.com

Table 3: Characteristic IR and Raman Bands for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Functional Group
N-H Stretch3350-32503350-3250Amide
Aromatic C-H Stretch3100-30003100-3000Aromatic Ring
Aliphatic C-H Stretch3000-28503000-2850Cyclopropyl
C=O Stretch (Amide I)1680-16301680-1630Amide
N-H Bend (Amide II)1570-1515WeakAmide
Aromatic C=C Stretch1600, 14751600, 1475Aromatic Ring
C-Cl Stretch1095-10801095-1080Chloroalkane

Note: Frequencies are characteristic ranges and may vary based on the specific molecular environment.

Correlation with Molecular Structure and Conformational Preferences

The positions and shapes of the vibrational bands can offer insights into the molecule's conformation and intermolecular interactions. For instance, the frequency of the N-H and C=O stretching bands can be influenced by hydrogen bonding. In the solid state, intermolecular N-H···O=C hydrogen bonds are common in benzamides, leading to a shift in these bands to lower frequencies compared to the gas phase or dilute solutions. nih.gov The planarity of the benzamide (B126) group and the orientation of the cyclopropyl substituent relative to the amide plane can also affect the vibrational spectra.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. The compound has a molecular formula of C₁₀H₁₀ClNO and a molecular weight of 195.65 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 195. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 197 with an intensity of about one-third of the M⁺ peak is expected, confirming the presence of a single chlorine atom. msu.edu

Common fragmentation pathways for benzamides include cleavage of the amide bond. Key fragment ions anticipated for this compound include:

m/z 139/141: Formation of the 4-chlorobenzoyl cation [Cl-C₆H₄-CO]⁺, which would also exhibit the characteristic 3:1 isotopic pattern for chlorine. This is often a very stable and abundant fragment.

m/z 111/113: Loss of carbon monoxide (CO) from the 4-chlorobenzoyl cation to form the 4-chlorophenyl cation [Cl-C₆H₄]⁺.

m/z 56: Formation of the cyclopropylaminyl cation [C₃H₅NH]⁺ or a related fragment.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula
195/197Molecular Ion[C₁₀H₁₀ClNO]⁺
139/1414-Chlorobenzoyl cation[C₇H₄ClO]⁺
111/1134-Chlorophenyl cation[C₆H₄Cl]⁺
56Cyclopropylaminyl fragment[C₃H₆N]⁺

Note: The presence and relative abundance of fragments depend on the ionization energy and the specific mass spectrometer used.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺·) and various fragment ions. The fragmentation pattern provides valuable structural information. For this compound, fragmentation is expected to occur at the labile bonds, primarily the amide C-N bond and the bond connecting the cyclopropyl group to the nitrogen.

Expected Fragmentation Pathways:

α-Cleavage: Cleavage of the bond between the cyclopropyl group and the nitrogen atom.

Amide Bond Cleavage: Scission of the C-N bond of the amide linkage, often involving a hydrogen rearrangement (McLafferty rearrangement if applicable, though less likely here).

Loss of Chlorine: Expulsion of a chlorine radical from the aromatic ring.

Formation of Benzoyl Cation: Cleavage of the amide bond can lead to the formation of the stable 4-chlorobenzoyl cation.

A study of a related isomer, 2-chloro-N-cyclopropylbenzamide, reported a significant fragment ion, which can provide insight into the fragmentation behavior of the 4-chloro variant.

Table 1: Predicted Key Fragments in the GC-MS Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment IonFormula
195/197[M]⁺· (Molecular Ion)[C₁₀H₁₀ClNO]⁺·
154/156[M - C₃H₅]⁺ (Loss of cyclopropyl radical)[C₇H₅ClNO]⁺
139/141[ClC₆H₄CO]⁺ (4-Chlorobenzoyl cation)[C₇H₄ClO]⁺
111/113[ClC₆H₄]⁺ (Chlorophenyl cation)[C₆H₄Cl]⁺
56[C₃H₅NH]⁺ (Cyclopropylamine fragment)[C₃H₆N]⁺

Note: The presence of chlorine results in characteristic isotopic patterns (M and M+2) in a ~3:1 ratio for fragments containing the chlorine atom.

Liquid Chromatography-Mass Spectrometry (LC-MSⁿ)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of compounds that are not sufficiently volatile or stable for GC-MS. The analysis of this compound has been noted in scientific literature utilizing this technique. In a typical LC-MS setup, the compound is separated via high-performance liquid chromatography (HPLC), often using a reversed-phase column such as a C18. The mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile, with additives such as formic acid to facilitate protonation.

Following separation, the analyte is introduced into the mass spectrometer via an ionization source, most commonly electrospray ionization (ESI). ESI is a "soft" ionization technique that typically produces a protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight.

Further structural information can be obtained using tandem mass spectrometry (MS/MS or MSⁿ). In this process, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into product ions. This multi-stage fragmentation provides detailed structural insights, confirming the connectivity of the molecule.

Table 2: Typical LC-MS Parameters for Analysis

ParameterDescription
LC Column Kinetex C₁₈ or equivalent reversed-phase column.
Mobile Phase A gradient of Acetonitrile and Water, often containing 0.1% Formic Acid.
Ionization Mode Electrospray Ionization (ESI), typically in positive ion mode to form [M+H]⁺.
MS Detection Full scan to detect the molecular ion, followed by MS/MS of the precursor ion for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique theoretical exact mass. The use of HRMS has been cited in the characterization of this compound.

Unlike standard resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between ions that have the same nominal mass but different elemental compositions. This high selectivity results in improved signal-to-noise ratios and enhances confidence in compound identification. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₀ClNO by matching the experimentally measured mass with the calculated theoretical mass.

Table 3: HRMS Data for this compound

ParameterValue
Molecular Formula C₁₀H₁₀ClNO
Calculated Exact Mass 195.0451 g/mol
Ion Species (Typical) [M+H]⁺
Calculated m/z for [M+H]⁺ 196.0524

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been used to confirm the structure of this compound. The analysis provides detailed information on the crystal system, molecular geometry, and the network of intermolecular interactions that stabilize the crystal lattice.

Determination of Crystal System and Space Group

Table 4: Illustrative Crystallographic Data Based on a Related Structure (4-Chloro-N-cyclohexylbenzamide)

ParameterValueReference
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.755
b (Å) 5.043
c (Å) 16.818
β (°) ** 96.13
V (ų) **1244
Z 4

Note: This data is for the related compound C₁₃H₁₆ClNO and serves as an example of the parameters determined during X-ray analysis.

Analysis of Molecular Conformation and Geometry in the Crystalline State

X-ray diffraction analysis precisely measures bond lengths, bond angles, and torsion angles within the molecule as it exists in the crystal. For this compound, this would reveal the planarity of the phenyl ring and the amide group. The orientation of the cyclopropyl ring relative to the plane of the amide is a key conformational feature. In

Computational and Theoretical Studies on 4 Chloro N Cyclopropylbenzamide

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-chloro-N-cyclopropylbenzamide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its intrinsic molecular properties.

The initial step in computational analysis involves geometry optimization, where the molecule's three-dimensional arrangement is adjusted to find the most stable, lowest-energy conformation. This process determines precise bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic structure can be analyzed. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For benzamide (B126) derivatives, the presence of an electron-withdrawing group like the 4-chloro substituent influences the electronic distribution and electrophilicity of the molecule.

Table 1: Illustrative Electronic Properties from DFT Calculations (Note: The following data is illustrative of typical results obtained for similar benzamide derivatives through DFT calculations.)

PropertyDescriptionTypical Value
Total Energy The total electronic energy of the optimized molecule in Hartrees.Varies
HOMO Energy Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron.~ -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron.~ -2.0 eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO, related to molecular stability and reactivity.~ 4.5 eV
Dipole Moment A measure of the net molecular polarity.~ 3.5 Debye

Data is representative and based on typical DFT (B3LYP/6-311++G(d,p)) calculations for related structures.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic frequencies, a theoretical spectrum is generated. psicode.org This predicted spectrum is invaluable for interpreting experimental data, allowing for the assignment of specific vibrational modes (e.g., stretching, bending, rocking) to each observed spectral band. nih.gov For this compound, characteristic vibrations would include the C=O stretch of the amide group, N-H stretching, and various vibrations associated with the cyclopropyl (B3062369) and chlorophenyl rings. mdpi.com Comparing the calculated frequencies with experimental ones helps to confirm the molecule's structure. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: This table presents typical vibrational frequencies for the functional groups found in this compound, as predicted by DFT.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amide (C=O)Stretching1650 - 1670
Amide (N-H)Stretching3300 - 3400
Phenyl Ring (C-Cl)Stretching1080 - 1100
Phenyl Ring (C-H)Stretching3000 - 3100
Cyclopropyl (C-H)Stretching2950 - 3050

Frequencies are illustrative and based on DFT calculations for analogous structures. mdpi.com

Molecules with rotatable bonds, such as the amide linkage in this compound, can exist in multiple conformations. DFT calculations are used to map the conformational energy landscape by systematically rotating these bonds and calculating the energy of each resulting structure. This analysis identifies the most stable conformers (global and local minima) and the energy barriers to rotation (transition states). For similar molecules, studies have shown that different orientations of functional groups can lead to energy differences of several kcal/mol, which determines the predominant conformation of the molecule under given conditions. mdpi.com The stability of different conformers can be influenced by intramolecular interactions, such as hydrogen bonds or steric repulsion. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) interacts with a macromolecular target, such as a protein receptor. openaccessjournals.com These methods are crucial in drug discovery for predicting binding modes and affinities. openaccessjournals.com

KRas4B-PDE6δ complex: The interaction between KRas4B and PDE6δ is a target for cancer therapy, and small molecules can be designed to stabilize this complex, preventing downstream signaling. nih.govnih.gov A computational study identified a compound, 3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide (referred to as C22), which contains key structural elements of this compound. nih.gov Docking simulations showed that C22 binds at the interface of the KRas4B-PDE6δ complex. The N-cyclopropylbenzamide portion is crucial for this interaction, forming hydrogen bonds with amino acid residues in the binding pocket. nih.gov Specifically, the benzamide and amino groups were identified as important for creating strong bonds with the protein complex. nih.gov

HER2 Receptor: The human epidermal growth factor receptor 2 (HER2) is a well-known target in breast cancer therapy. wisdomlib.orgnih.gov Molecular docking studies on cyclopropyl amine derivatives have demonstrated their potential as HER2 inhibitors. wisdomlib.org A close analog, N-cyclopropyl-4-methoxybenzamide, showed a favorable binding energy against the HER2 receptor. wisdomlib.org Docking this compound into the ATP-binding site of the HER2 tyrosine kinase domain would likely show interactions with key residues. The chlorophenyl group would be expected to occupy a hydrophobic pocket, while the amide group could form crucial hydrogen bonds with the hinge region of the kinase domain, similar to how known inhibitors like lapatinib (B449) bind. semanticscholar.org

The primary outputs of molecular docking are the prediction of the most stable binding pose (orientation) of the ligand within the receptor's active site and a scoring function that estimates the binding affinity. openaccessjournals.com A more negative docking score typically indicates a stronger predicted binding affinity. plos.org

For the KRas4B-PDE6δ complex , the analogous compound C22 was found to have a docking score of -13.8 kcal/mol. nih.gov Its orientation was stabilized by hydrogen bonds with residues such as LEU 105 and GLU 107 of PDE6δ. nih.gov

For the HER2 receptor , studies on similar molecules provide a benchmark for expected binding affinities. For instance, N-cyclopropyl-4-methoxybenzamide exhibited a binding energy of -5.86 kcal/mol against HER2. wisdomlib.org Other known HER2 inhibitors like lapatinib have shown binding energies around -10.5 kcal/mol in similar docking studies. semanticscholar.org These simulations help in ranking potential inhibitors and suggest optimal orientations for maximizing interactions with the target receptor. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound Analogs

Target ReceptorAnalogous CompoundDocking Score (kcal/mol)Key Interacting Residues (Illustrative)
KRas4B-PDE6δ C22*-13.8 nih.govPDE6δ: LEU 105, GLU 107 nih.gov
HER2 N-cyclopropyl-4-methoxybenzamide-5.86 wisdomlib.orgMET 801, THR 862 (Hinge Region)
HER2 Lapatinib (Reference Inhibitor)-10.5 semanticscholar.orgMET 801, LYS 753, THR 862

*C22 is 3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide. nih.gov

Application in Virtual Screening Methodologies for Hit Identification

Virtual screening is a cornerstone of modern drug discovery, employing computational techniques to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process significantly narrows down the candidates for experimental testing. Methodologies are broadly categorized into ligand-based and structure-based approaches. Ligand-based methods use the structures of known active compounds to find others with similar properties, while structure-based methods use the 3D structure of the target protein to dock and score potential ligands.

While specific virtual screening campaigns centered on this compound are not extensively documented in public literature, its core structure, the benzamide moiety, is a frequent subject of such studies. For instance, virtual screening of benzamide-based analogs is a common strategy to find novel inhibitors for various therapeutic targets. In one such approach, a library of over 700,000 compounds from the PubChem database was screened based on structural similarity to known benzamide-based inhibitors to identify potential new drug candidates. unipi.itbohrium.com This highlights the value of the benzamide scaffold in drug discovery.

The general workflow for identifying hits using virtual screening involves several steps:

Library Preparation: A large database of chemical compounds is compiled, often from commercial or public sources like PubChem. unipi.itbohrium.com

Target-Based Screening (Docking): If the 3D structure of the biological target is known, compounds are computationally "docked" into the active site to predict binding affinity and pose. researchgate.net

Ligand-Based Screening (Pharmacophore Modeling): A model is created based on the essential structural features of known active molecules. This "pharmacophore" is then used as a 3D query to find matching compounds in the library. jst.go.jp

Hit Selection and Optimization: Compounds that score well in the screening are selected as "hits." These initial hits often undergo further computational analysis and structural optimization to improve their properties before being synthesized for biological testing. jst.go.jpnih.gov

The N-cyclopropylbenzamide fragment, present in this compound, has appeared in compounds identified through these methods, indicating its compatibility with biologically relevant active sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. silae.it The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the observed differences in their biological effects. silae.it

To build a QSAR model, the structure of a molecule is converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. Key descriptors include:

Topological Polar Surface Area (TPSA): Represents the surface area of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which measures the lipophilicity (oil/water solubility) of a compound. It influences how a drug is absorbed, distributed, metabolized, and excreted.

Hydrogen Bond Acceptors/Donors: The number of atoms in a molecule that can accept or donate a hydrogen bond. This is crucial for molecular recognition and binding to a biological target.

Rotatable Bonds: The number of bonds that can freely rotate. A higher number of rotatable bonds generally indicates greater molecular flexibility but can sometimes negatively impact bioavailability.

The table below presents the computationally predicted molecular descriptors for this compound.

Descriptor NameValueDescription
Molecular Formula C₁₀H₁₀ClNOThe elemental composition of the molecule.
Molecular Weight 195.65 g/mol The mass of one mole of the compound.
XLogP3 2.5A computed measure of lipophilicity.
Hydrogen Bond Donor Count 1The number of N-H or O-H bonds.
Hydrogen Bond Acceptor Count 1The number of nitrogen or oxygen atoms.
Rotatable Bond Count 2The number of single bonds that can rotate freely.
Topological Polar Surface Area (TPSA) 29.1 ŲThe surface sum over all polar atoms.

This data is computationally generated and may vary slightly between different calculation software.

Once a statistically robust QSAR model is established, its primary application is in the rational design of new derivatives with potentially enhanced activity or improved properties. researchgate.net These predictive models allow medicinal chemists to prioritize which new molecules to synthesize, saving significant time and resources.

The process typically involves:

Lead Compound Analysis: A "lead" compound, such as this compound, is identified.

In Silico Modification: The lead structure is modified computationally to create a library of virtual derivatives. This could involve changing substituents, altering the core scaffold, or modifying functional groups. For example, the chlorine atom could be moved to a different position or replaced with another halogen.

Activity Prediction: The developed QSAR model is used to predict the biological activity (e.g., pIC50) of these virtual derivatives.

Prioritization and Synthesis: Derivatives predicted to have the highest potency and best drug-like properties are prioritized for chemical synthesis and subsequent experimental testing.

Studies on related structures demonstrate this principle effectively. For instance, 3D-QSAR models have been used to generate contour maps that visualize which regions around a molecule are favorable or unfavorable for steric bulk, positive or negative charge, and hydrophobic or hydrophilic character. researchgate.net In one study, contour maps for a series of kinase inhibitors indicated that having a cyclopropyl group was more favorable for activity compared to a smaller methyl group at the same position. researchgate.net Such insights are invaluable for guiding the design of more potent compounds. This approach of using predictive models to guide the synthesis of new analogs is a key strategy in modern drug discovery. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Mechanistic Perspectives

Antiparasitic Activity Research

The N-cyclopropylbenzamide moiety is a key structural feature in several compounds investigated for their antiparasitic properties, particularly against the malaria parasite.

The aminobenzamide, 2-amino-4-chloro-N-cyclopropylbenzamide, has been utilized as a crucial building block in the synthesis of a novel class of antimalarial agents based on a dihydroquinazolinone scaffold. nih.govacs.org These compounds have been shown to target the Plasmodium falciparum cation-transporting ATPase4 (PfATP4), an ion pump essential for maintaining sodium homeostasis in the parasite. acs.org

Efficacy against Plasmodium falciparum: Derivatives synthesized from 2-amino-4-chloro-N-cyclopropylbenzamide have demonstrated potent activity against the asexual blood stages of P. falciparum. nih.govacs.org For instance, optimization of the dihydroquinazolinone scaffold led to compounds with EC50 values in the low nanomolar range. nih.govacs.org The introduction of different substituents on the core structure significantly influenced the antimalarial potency. nih.govacs.org

Compound/AnalogueModification from Core StructureTargetP. falciparum EC50 (µM)Reference
Analogue 11 C2-methyl, N1-unsubstitutedPfATP40.018 nih.gov
Analogue 12 N1-methylPfATP40.115 nih.gov
Analogue 13 N1-ethylPfATP40.053 nih.gov
Analogue 14 8-chloro, 3-endocyclic nitrogenPfATP40.033 nih.gov
Analogue 46 8-chloro, 3-fluorophenyl carboxamidePfATP40.02 acs.org
Analogue 48 8-methyl, 3-fluorophenyl carboxamidePfATP40.038 acs.org
Analogue 50 8-cyclopropyl, 3-fluorophenyl carboxamidePfATP40.039 acs.org

Efficacy against Plasmodium berghei: The antimalarial efficacy of these compounds has also been evaluated in vivo using a P. berghei mouse model. acs.org The frontrunner compounds from these studies showed the potential to reduce parasitemia, indicating that the chemical class has promising in vivo activity. acs.org

Efficacy against Plasmodium knowlesi: Specific research on the efficacy of 4-chloro-N-cyclopropylbenzamide or its direct derivatives against P. knowlesi, a zoonotic malaria species, was not identified in the reviewed literature.

Mechanism of Action Elucidation (e.g., PfATP4 inhibition, analysis of metabolic signatures)

Research has identified this compound as a component in the development of potent antimalarial agents that target the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4). acs.orgnih.gov PfATP4 is crucial for maintaining low sodium ion concentrations within the parasite, and its inhibition leads to a disruption of ion homeostasis, causing parasite death. nih.govfrontiersin.org

Derivatives and analogues incorporating the this compound moiety have been shown to inhibit the Na+-ATPase activity associated with PfATP4. acs.org This inhibition results in a distinct metabolic signature characterized by a pleiotropic metabolic profile, which is a known indicator of PfATP4 targeting. acs.org Furthermore, studies have demonstrated that compounds containing this chemical entity exhibit altered activity against parasite strains with mutations in the PfATP4 gene, further solidifying PfATP4 as the molecular target. acs.orgnih.gov

Assessment of Transmission Blocking Potential

A critical aspect of malaria eradication is the ability to block the transmission of the parasite from humans to mosquitoes. Compounds containing the this compound structure have demonstrated significant transmission-blocking potential. acs.orgnih.gov These agents are effective against both the asexual and sexual stages of the parasite's lifecycle. nih.gov

In laboratory settings, these compounds have been shown to block the development of gametes, which are the parasite stage responsible for transmission to mosquitoes. acs.org Standard membrane feeding assays (SMFA) have confirmed that treatment with these compounds can significantly reduce or completely inhibit the formation of oocysts in the mosquito midgut, a key step in the transmission cycle. mdpi.complos.org This transmission-blocking capability is a promising feature for the development of new antimalarial therapies aimed at not only treating the disease but also preventing its spread. nih.govnih.gov

Antimicrobial Activity Evaluations

Antibacterial Spectrum and Potency Determination

The this compound scaffold has been investigated for its antibacterial properties. While specific data on the antibacterial spectrum of this compound itself is limited in the provided search results, related benzamide (B126) derivatives have shown activity against a range of bacterial strains. For instance, other chlorinated benzamide derivatives have demonstrated inhibitory effects against bacteria like Staphylococcus aureus. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis. The presence of the chloro group on the benzene (B151609) ring is believed to enhance its reactivity and biological interactions.

Table 1: Antibacterial Activity of a Related Benzamide Derivative

Compound Target Microorganism Minimum Inhibitory Concentration (MIC) Reference
4-chloro-N-(2-methylpropyl)benzamide Staphylococcus aureus (MRSA) 7.81 µM*

Note: This data is for a structurally similar compound and is presented for comparative purposes.

Antifungal Efficacy Assessments

The potential of benzamide derivatives extends to antifungal applications. While direct studies on this compound's antifungal efficacy are not detailed in the provided results, related structures have been evaluated. For example, pyrazolecarboxamide derivatives containing a chloro-substituent on a phenyl ring have shown notable antifungal activity against plant pathogenic fungi like Gibberella zeae. d-nb.info The position of the chloro substituent has been observed to significantly influence the antifungal potency. d-nb.info Additionally, other research has highlighted that thiourea (B124793) derivatives of benzamides can exhibit broad-spectrum antifungal activity, possibly by disrupting fungal cell membranes.

Anti-inflammatory Pathway Modulation

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Benzamide derivatives have been explored for their anti-inflammatory properties, specifically their ability to modulate the production of pro-inflammatory cytokines. Research on various natural and synthetic compounds has shown that they can suppress the production of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.commdpi.complos.org This effect is often mediated through the inhibition of signaling pathways such as the NF-κB pathway, which plays a crucial role in the inflammatory response. mdpi.com While direct evidence for this compound is not explicitly detailed, the broader class of benzamides shows potential in downregulating these critical cytokines, suggesting a possible avenue for its therapeutic application in inflammatory conditions. ontosight.ainih.gov

Anticancer Research Modalities

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis. nih.gov The evasion of apoptosis is a hallmark of cancer, making the induction of this process a key therapeutic strategy. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are central regulators of apoptosis. mdpi.com

Research into novel compounds that can induce apoptosis in cancer cells is an active area. For instance, studies have shown that certain imidazolidin-4-one (B167674) derivatives can induce apoptosis in colorectal cancer cell lines (HCT116 and SW620) by generating reactive oxygen species (ROS). mdpi.com This ROS production can, in turn, activate signaling pathways like the c-Jun N-terminal kinase (JNK) pathway, further promoting apoptosis. mdpi.com The mechanism often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. mdpi.com

The activation of caspases, a family of proteases, is a key event in the execution phase of apoptosis. Cleavage of downstream targets like poly (ADP-ribose) polymerase (PARP) by activated caspases is a well-established marker of apoptosis. nih.govmdpi.com

Compound/AgentCancer Cell LineMechanism of Apoptosis InductionKey Molecular Events
Imidazolidin-4-one derivative (Compound 9r)HCT116, SW620 (Colorectal)ROS-dependent mitochondrial pathwayIncreased Bax/Bcl-2 ratio, JNK activation, Caspase activation
4-bromo-2-chloro-N-cyclopropylbenzamideBreast and ColonMitochondrial disruptionCaspase activation

Investigation of Cell Growth Inhibition Mechanisms

Inhibition of cancer cell growth is a primary goal of anticancer drug discovery. Various mechanisms can contribute to cell growth inhibition, including the disruption of cell cycle progression and the induction of apoptosis.

Research has demonstrated that certain benzamide derivatives possess cell growth inhibitory properties. For example, 2-amino-4-chloro-N-cyclopropylbenzamide has been synthesized and evaluated in the context of developing antimalarial agents, with its activity against the human liver cancer cell line HepG2 being assessed to determine cytotoxicity. acs.org The growth inhibition of HepG2 cells was measured using the CellTiter-Glo assay, which quantifies ATP as a marker of cell viability. nih.gov

The development of cyclin-dependent kinase (CDK) inhibitors is another strategy to halt cancer cell proliferation. google.com CDKs are key regulators of the cell cycle, and their inhibition can prevent cancer cells from progressing through the different phases of division. google.com Certain 2-(4-amidoanilino)-4-(imidazolyl)pyrimidines have been identified as inhibitors of CDKs, particularly CDK2, demonstrating anti-cell-proliferation properties. google.com

Structure Activity Relationship Sar Studies of 4 Chloro N Cyclopropylbenzamide Analogs

Impact of Aromatic Ring Substitutions on Biological Potency and Selectivity

The nature and position of substituents on the benzamide (B126) aromatic ring are pivotal in defining the biological activity of this class of compounds. Halogenation, in particular, plays a significant role in modulating electronic properties and interaction with biological targets.

The chlorine atom at the 4-position (para-position) of the benzamide ring is a key feature that significantly influences the compound's chemical properties. As an electron-withdrawing group, the 4-chloro substituent increases the electrophilicity of the aromatic ring. vulcanchem.com This enhanced electrophilic character can increase the reactivity of the molecule in certain chemical reactions, such as palladium-catalyzed cross-coupling reactions, which are often used to synthesize more complex derivatives. The increased electrophilicity may also play a role in the molecule's interaction with biological targets, potentially enhancing binding affinity to specific enzymes or receptors. vulcanchem.com In studies where the chloro group's position was varied, the para-substituted analog consistently demonstrated superior potency compared to the meta-substituted version, highlighting the importance of this specific substitution pattern for activity. nih.gov

The biological activity of N-cyclopropylbenzamide analogs is highly sensitive to the halogenation pattern on the aromatic ring. Research has shown that both the type of halogen and its position are critical determinants of potency.

In a study investigating antitrypanosomal agents, replacing a para-fluoro substituent with a para-chloro or para-bromo group resulted in a four-fold enhancement of potency. nih.gov This suggests that for this specific biological target, larger halogens at the 4-position are favorable. The introduction of multiple halogen substituents also has a significant impact. For instance, the 2,4-dichloro analog showed improved activity over the parent 4-fluoro compound. nih.gov Conversely, in other contexts, such as antimalarial activity, the addition of a second fluoro or chloro atom at the 2- or 3-position on the pendant aryl ring led to a slight decrease in activity compared to the unsubstituted analog. escholarship.org

Beyond halogens, other substituents have been explored. Trifluoromethyl groups (CF3), another electron-withdrawing group, have been compared to halogens. In some cases, chloro- and bromo-substituted compounds were found to be more potent than their trifluoromethyl counterparts. unc.edu The presence of both a bromine at the 4-position and a chlorine at the 2-position creates a unique, sterically hindered, and electron-deficient aromatic ring, offering avenues for investigating dual halogen interactions with target sites. The strategic placement of these groups is essential, as demonstrated by the drastic reduction in potency when a 4-chlorophenoxy substituent was moved to the meta-position. nih.gov

Table 1: Impact of Aromatic Ring Substitutions on Biological Activity This table is interactive. You can sort and filter the data by clicking on the column headers.

Influence of N-Substituent Modifications on Biological Activity

The substituent attached to the amide nitrogen is another critical component influencing the biological profile of these benzamide derivatives. The N-cyclopropyl group, in particular, has been shown to be a highly significant moiety for achieving desired biological outcomes.

The N-cyclopropyl group is often favored for its unique structural and electronic properties. Its small, rigid, three-membered ring introduces specific steric constraints that can be crucial for optimal binding to a target protein. This rigidity can lock the molecule into a bioactive conformation, thereby enhancing selectivity and reducing off-target interactions. The strained nature of the cyclopropane (B1198618) ring may also contribute to improved binding affinity.

In SAR studies for various targets, the N-cyclopropyl group has proven to be optimal or highly favorable. For instance, in a series of p38α MAP kinase inhibitors, replacing the cyclopropyl (B3062369) ring with methyl, ethyl, or isopropyl groups was found to be detrimental to activity. researchgate.net Similarly, in the development of antimalarial agents, modifying the cyclopropyl group to other small aliphatic moieties like methyl, ethyl, or isopropyl resulted in a 3- to 7-fold loss in activity. escholarship.org For inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), an N-cyclopropyl substitution was found to be more favorable for activity against the h-NTPDase3 isoform compared to a morpholine (B109124) ring. rsc.org

Systematic modifications of the N-substituent have further elucidated the steric and electronic requirements for biological activity. While the N-cyclopropyl group is often preferred, other alkyl and aryl groups have been investigated to probe the binding pocket of various targets.

In the context of N-alkylation, studies on antimalarial cyclopropyl carboxamides showed that replacing the N-cyclopropyl group with smaller alkyl groups like methyl or ethyl significantly reduced activity. escholarship.org However, aliphatic groups with a similar steric volume, such as isopropyl, cyclobutyl, and t-butyl, resulted in compounds with comparable potency to the N-cyclopropyl analog. escholarship.org Unexpectedly, even a much bulkier N-benzyl group was tolerated, suggesting the presence of a larger accommodating pocket in the target protein. escholarship.org The steric bulk of N-alkyl groups also plays a crucial role in directing chemical reactivity, as seen in base-induced rearrangement reactions of arylsulphonamides. mdpi.com

N-arylation of the amide introduces different electronic and steric properties. The development of synthetic methods, such as nickel-photoredox catalysis, has enabled the arylation of amides under mild conditions. scispace.com These studies have shown that electron-poor benzamides tend to give higher yields, and the reaction conditions can tolerate steric bulk around the amide. scispace.com The chemoselectivity between N-arylation and O-arylation can be controlled by modulating the steric and electronic properties of the reagents, which is a critical consideration in designing specific inhibitors. researchgate.net

Table 2: Effect of N-Substituent Modification on Antimalarial Activity This table is interactive. You can sort and filter the data by clicking on the column headers.

Conformational Flexibility and its Relationship to Biological Function and Binding

The three-dimensional conformation of a molecule is intrinsically linked to its biological function. For 4-chloro-N-cyclopropylbenzamide analogs, conformational flexibility, or the lack thereof, is a key factor in determining binding affinity and selectivity.

Rational Design Principles Derived from SAR Analysis for Enhanced Potency, Selectivity, and Desired Research Properties

Key principles derived from the SAR analysis of benzamide derivatives provide a strategic framework for the rational design of new this compound analogs. These principles focus on modifications of the phenyl ring, the crucial role of the N-cyclopropyl group, and the potential for targeting allosteric sites.

A foundational aspect of the design process involves altering the substitution pattern on the phenyl ring. The type and placement of substituents are known to be critical for a compound's interaction with its biological target. nih.gov The presence of halogen atoms, for instance, can significantly affect the molecule's potency and selectivity. Research on related halogenated benzamides has demonstrated that the strategic placement of chloro and bromo groups can bolster target engagement. Furthermore, the introduction of other functional groups, such as methoxy (B1213986) or fluoro, can modulate the electronic landscape of the molecule and its binding interactions. In a notable study on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the incorporation of methoxy and fluoro groups onto the benzamide ring resulted in compounds with high agonistic potency for the G protein-coupled receptor-35 (GPR35). colab.ws

The N-cyclopropyl group is another pivotal component of the this compound structure, often contributing to metabolic stability and potent biological effects. The compact and rigid nature of the three-membered cyclopropyl ring provides a well-defined steric profile. SAR studies on analogous compounds have frequently identified the cyclopropyl group as being optimal for activity. For example, in research focused on antimalarial cyclopropyl carboxamides, expanding the cyclopropyl ring to a larger cyclobutyl or cyclopentyl ring led to a marked decrease in activity. nih.gov This finding underscores the importance of the specific size and conformational rigidity of the cyclopropyl moiety for an effective fit within the target's binding pocket. While the cyclopropyl group is often essential, modifications to the amide nitrogen can be explored to fine-tune activity. However, it has been observed that N-methylation of a cyclopropyl carboxamide can lead to a complete loss of antimalarial activity, suggesting that the N-H bond may play a crucial role in hydrogen bonding interactions with the target. nih.gov

Beyond direct modification of the core structure, rational design strategies may also involve the development of analogs that bind to allosteric sites on a target protein. These are regulatory sites distinct from the primary (orthosteric) binding site. Targeting allosteric sites can offer a path to enhanced selectivity and a unique pharmacological profile. This approach has been successfully employed in the design of certain kinase inhibitors, where targeting allosteric pockets has been key to achieving selectivity. nih.govgoogle.com

The following interactive data tables summarize key findings from SAR studies on various benzamide analogs, offering valuable insights for the rational design of novel derivatives of this compound.

Table 1: Influence of Phenyl Ring Substitution on GPR35 Agonist Potency colab.ws This table illustrates how substitutions on the benzamide ring can enhance the potency of G protein-coupled receptor-35 (GPR35) agonists. The data indicates that the addition of a 4-methoxy group, and particularly a combination of 2-fluoro and 4-methoxy groups, leads to a significant increase in potency, as shown by the lower EC50 values.

CompoundSubstitution on Benzamide RingEC50 (μM)
56 4-methoxy0.059
63 2-fluoro-4-methoxy0.041

Table 2: Impact of N-Substituent on Antimalarial Activity of Carboxamides nih.gov This table highlights the critical role of the N-cyclopropyl group for antimalarial activity. The data demonstrates that replacing the cyclopropyl group with smaller (methyl), larger (ethyl, cyclobutyl, cyclopentyl), or N-methylated variations results in a significant reduction in potency.

CompoundN-SubstituentEC50 (μM)
17 Cyclopropyl0.23
19 Methyl2.6
20 Ethyl0.70
38 Cyclobutyl0.48
39 Cyclopentyl1.2
41 N-methylated cyclopropyl carboxamide>10

Table 3: Effect of Substituent Position on Acetylcholinesterase (AChE) Inhibition nih.gov This table demonstrates a clear structure-activity relationship based on the position of substituents on the aromatic ring for acetylcholinesterase (AChE) inhibition. The findings show that para-substituted derivatives are consistently more potent and selective, a principle that is broadly applicable in the design of benzamide-based inhibitors.

Derivative TypeSubstituent Position Order of Potency
BenzamidePara > Meta > Ortho
PicolinamidePara > Meta > Ortho

By integrating these SAR-derived principles, researchers can more effectively and rationally design novel analogs of this compound, increasing the likelihood of discovering compounds with enhanced and specifically tailored biological profiles for further scientific exploration.

Medicinal Chemistry Applications and Rational Derivative Design Strategies

Design and Synthesis of Novel Benzamide (B126) Derivatives as Potential Bioactive Agents for Research Purposes

The benzamide structural motif is a privileged scaffold in medicinal chemistry, and derivatives of 4-chloro-N-cyclopropylbenzamide are actively explored for their potential biological activities. ontosight.ai The synthesis of novel benzamide derivatives is a key strategy for discovering new bioactive agents for research. These efforts often involve modifying the core structure to enhance interactions with biological targets and improve pharmacokinetic properties.

For instance, research into N-substituted benzamide derivatives has aimed to create compounds with improved anti-proliferative activities against various cancer cell lines. nih.gov Studies have shown that the introduction of different substituents on the phenyl ring can significantly influence the biological activity of these compounds. nih.gov The synthesis process for such derivatives often involves standard amide bond formation reactions, allowing for the creation of diverse libraries of compounds for biological screening. nih.govresearchgate.net This systematic approach to synthesis and biological evaluation is crucial for identifying lead compounds for further development. jst.go.jpfao.org

The unique combination of the chloro and cyclopropyl (B3062369) groups in this compound provides a starting point for creating derivatives with specific physical and chemical properties, including solubility and stability, which are critical for their potential as research tools and therapeutic agents. ontosight.ai

Development of Hybrid Molecules Incorporating the this compound Scaffold

A promising strategy in drug discovery is the creation of hybrid molecules that combine the structural features of two or more known bioactive scaffolds. This approach can lead to compounds with enhanced potency, selectivity, and novel mechanisms of action.

Benzophenone-Benzamide Hybrids for Kinase Inhibition Studies

A notable example of hybrid molecule design involves the fusion of the benzophenone (B1666685) and N-cyclopropylbenzamide scaffolds. nih.govnih.gov These hybrids have been synthesized and evaluated as potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK). nih.govnih.gov The p38 MAPK pathway is a critical regulator of inflammatory responses, making its inhibitors valuable for studying and potentially treating inflammatory diseases. osti.govacs.org

One particularly potent hybrid, an N-cyclopropylbenzamide-benzophenone compound, demonstrated a high level of inhibitory activity against p38α MAPK with an IC50 value of 0.027 μM. nih.gov This compound also exhibited significant anti-inflammatory effects in cellular assays. nih.govnih.gov The synthesis of these hybrids typically involves multi-step reaction sequences, including Grignard additions and Suzuki-Miyaura coupling reactions, to assemble the final complex molecule. nih.gov The development of these benzophenone-benzamide hybrids highlights a successful application of rational drug design to create potent and selective kinase inhibitors. ijmphs.comacs.org

Compound IDTarget KinaseIC50 (μM)Reference
Benzophenone-Benzamide Hybridp38α MAPK0.027 nih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful techniques used in medicinal chemistry to optimize lead compounds. nih.gov These strategies involve replacing a core molecular structure (scaffold) or specific functional groups with others that are structurally different but maintain similar biological activity. cambridgemedchemconsulting.comnih.gov This can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable metabolic profiles.

In the context of benzamide derivatives, scaffold hopping can be employed to explore new chemical space and identify novel classes of inhibitors. For example, the core benzamide structure might be replaced with a dihydroquinazolinone or a phthalazine (B143731) scaffold. nih.govresearchgate.netnih.govosf.io Dihydroquinazolinones are a class of heterocyclic compounds that have shown a wide range of biological activities, including anticancer effects. d-nb.info Similarly, phthalazine derivatives have been investigated as potent anticancer and antiangiogenic agents. nih.govrsc.org

Bioisosteric replacement of the cyclopropyl group in this compound with other small cyclic or acyclic groups can also be explored to fine-tune the compound's interaction with its biological target. cambridgemedchemconsulting.com These strategic modifications are essential for the iterative process of lead optimization in drug discovery.

Application in Chemical Biology for the Development of Research Probes and Tools

The this compound scaffold and its derivatives are valuable tools in chemical biology for the development of research probes. These probes are essential for studying biological processes, identifying new drug targets, and validating the mechanism of action of bioactive compounds.

The inherent bioactivity of benzamide derivatives makes them suitable starting points for the design of chemical probes. ontosight.ai For example, a potent and selective inhibitor derived from the this compound scaffold can be modified to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule. This allows for the visualization and isolation of the target protein, providing critical insights into its function and localization within the cell.

Exploration of Agricultural and Industrial Chemical Research Applications

Beyond medicinal chemistry, the structural motifs found in this compound and its derivatives have potential applications in agricultural and industrial chemical research. The synthesis of novel benzamide derivatives containing moieties like diphenyl ether has led to the discovery of compounds with significant antifungal and insecticidal activities. jst.go.jp

For instance, certain benzamide derivatives have shown good to moderate antifungal activity against various plant pathogens. jst.go.jp This suggests that the benzamide scaffold can be a valuable starting point for the development of new agrochemicals. The principles of splicing together bioactive substructures, a common strategy in medicinal chemistry, can be effectively applied to the design of new fungicides and insecticides. jst.go.jp

In the realm of industrial chemistry, aromatic polyamides synthesized from diamine derivatives of N-cyclopropylbenzamide have been investigated for their potential as high-performance materials. researchgate.net These polymers exhibit excellent thermal stability and solubility in various organic solvents, making them attractive for applications where robust materials are required. researchgate.net

Q & A

Q. Advanced: How to troubleshoot low yields or impurities during synthesis?

  • Low Yield : Ensure stoichiometric excess of cyclopropylamine (1.2 eq.) and strict temperature control (<5°C) to minimize side reactions (e.g., hydrolysis of the acyl chloride).
  • Purity Issues : Use column chromatography (silica gel, hexane:ethyl acetate gradient) to remove unreacted starting materials. For persistent impurities, consider activating molecular sieves to scavenge residual moisture .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the cyclopropyl moiety (δ 0.56–0.84 ppm for ¹H; δ 6–10 ppm for ¹³C) and aromatic signals (δ 7.01–7.79 ppm for ¹H; δ 120–140 ppm for ¹³C).
  • IR Spectroscopy : Validate the amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹.
  • Mass Spectrometry : ESI-HRMS should match the molecular ion [M+H]⁺ at m/z 210.0584 .

Q. Advanced: How to resolve complex splitting patterns in NMR spectra?

  • Use 2D NMR (COSY, HSQC) to assign overlapping aromatic and cyclopropyl signals. For example, the cyclopropyl CH group (δ 2.87 ppm, tq) couples with adjacent CH₂ groups (J = 7.1, 3.6 Hz), confirmed by COSY .

Basic: How to determine the crystal structure of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation from ethanol at 4°C.
  • X-ray Diffraction : Use SHELXL for structure refinement. Key parameters: space group P1̄, bond lengths (C–Cl: ~1.74 Å), and torsion angles (cyclopropane ring: 55–60°) .

Q. Advanced: How to handle twinned crystals or disorder in X-ray data?

  • Apply the TWIN/BASF command in SHELXL to model twinning. For disordered cyclopropyl groups, use PART/SUMP constraints and refine occupancy factors .

Basic: What biological targets are associated with this compound?

Methodological Answer:

  • Enzyme Targets : Structural analogs (e.g., trifluoromethyl derivatives) inhibit bacterial acyl carrier protein phosphopantetheinyltransferase (AcpS-PPTase), crucial for fatty acid biosynthesis.
  • Assay Design : Use in vitro enzyme inhibition assays with NADH consumption monitored at 340 nm .

Q. Advanced: How to study structure-activity relationships (SAR) for antibacterial activity?

  • Synthesize derivatives with substituents on the benzamide (e.g., nitro, fluoro) and cyclopropyl groups. Evaluate MIC values against E. coli and S. aureus. QSAR models can link logP and Hammett constants to activity .

Basic: What are common derivatization reactions for this compound?

Methodological Answer:

  • Electrophilic Substitution : Chlorine at the 4-position undergoes Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C).
  • Amide Modification : Reductive alkylation of the cyclopropylamine with aldehydes (NaBH₃CN, MeOH) .

Q. Advanced: How to achieve regioselective fluorination?

  • Use organic photoredox catalysis (e.g., Ir(ppy)₃, Selectfluor®) under blue LED light to introduce fluorine at the cyclopropyl group’s β-position. Monitor reaction progress via ¹⁹F NMR .

Basic: How to validate analytical methods for quantifying this compound?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: 60% acetonitrile/40% 0.1% TFA), UV detection at 254 nm. Retention time: ~8.2 min.
  • Validation Parameters : Assess linearity (R² > 0.999), LOD (0.1 µg/mL), and recovery (98–102%) .

Q. Advanced: How to detect trace impurities in bulk samples?

  • Employ LC-MS/MS with MRM mode. Key impurities: unreacted 4-chlorobenzoyl chloride (monitor m/z 173.0 → 137.0) and hydrolyzed byproducts .

Basic: How to address hygroscopicity and stability issues?

Methodological Answer:

  • Storage : Keep in airtight containers with desiccants (silica gel) at –20°C.
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .

Q. Advanced: How to identify decomposition products under oxidative stress?

  • Use UPLC-QTOF-MS to detect oxidation products (e.g., hydroxylation at the cyclopropane ring, m/z 226.0532). Compare fragmentation patterns with synthetic standards .

Basic: How does the cyclopropyl group influence physicochemical properties?

Methodological Answer:

  • Lipophilicity : Cyclopropane increases logP by ~0.5 compared to non-cyclopropyl analogs.
  • Conformational Rigidity : Reduces rotational freedom, enhancing binding affinity to hydrophobic enzyme pockets .

Q. Advanced: How to computationally model substituent effects on bioavailability?

  • Perform DFT calculations (B3LYP/6-311+G**) to optimize geometry and calculate solvation free energy (ΔG_solv). Correlate with in vitro permeability (Caco-2 assays) .

Basic: How to compare structural analogs (e.g., N-phenyl vs. N-cyclopropyl derivatives)?

Methodological Answer:

  • X-ray Crystallography : Compare dihedral angles (e.g., N-cyclopropyl: ~55°, N-phenyl: ~40°) and hydrogen-bonding networks.
  • Thermal Analysis : DSC reveals higher melting points for cyclopropyl derivatives due to reduced symmetry .

Q. Advanced: How to predict crystal packing using computational tools?

  • Use Mercury CSD software with CSD entries (e.g., refcodes: XOPCOY, GICVUJ) to analyze π-stacking and van der Waals interactions .

Advanced: How to resolve contradictions in reported NMR data?

Methodological Answer:

  • Case Study : Conflicting δ values for cyclopropyl protons (e.g., 0.56–0.84 ppm vs. 0.65–0.75 ppm) may arise from solvent (CDCl₃ vs. DMSO-d₆) or concentration effects.
  • Solution : Replicate experiments under identical conditions and reference internal standards (TMS). Cross-validate with 2D NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.